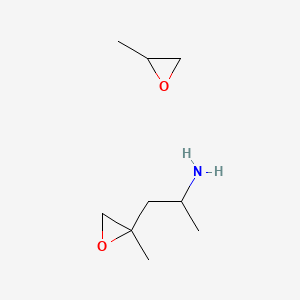
2-Methyloxirane;1-(2-methyloxiran-2-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED is a polymeric compound with the molecular formula C9H23NO4. It is a type of polypropylene oxide that has been terminated with a monoamine group. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED typically involves the polymerization of propylene oxide in the presence of a monoamine initiator. The reaction conditions often include the use of catalysts such as triethyl borane in combination with phosphazene-type superbases . The polymerization process can be carried out under controlled temperature and pressure conditions to achieve the desired molecular weight and polymer structure. Industrial production methods may involve continuous polymerization processes to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the polymer’s properties.
Substitution: The monoamine group can participate in substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED has a wide range of scientific research applications, including:
Biology: The compound is employed in the synthesis of graft copolymers for various biological applications.
Wirkmechanismus
The mechanism of action of POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED involves its interaction with molecular targets through its monoamine group. This group can form hydrogen bonds and other interactions with various substrates, leading to changes in the physical and chemical properties of the compound. The pathways involved in these interactions depend on the specific application and the nature of the substrates .
Vergleich Mit ähnlichen Verbindungen
POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED can be compared with other similar compounds such as:
Polyethylene glycol (PEG): Unlike POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED, PEG is terminated with hydroxyl groups and is widely used in biomedical applications.
Polypropylene glycol (PPG): PPG is similar in structure but lacks the monoamine termination, which gives POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED unique reactivity and application potential.
Polyethylene oxide (PEO): PEO is another similar polymer but with different end groups and properties.
The uniqueness of POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED lies in its monoamine termination, which provides specific reactivity and functionality not found in other similar polymers .
Eigenschaften
CAS-Nummer |
83713-01-3 |
|---|---|
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
2-methyloxirane;1-(2-methyloxiran-2-yl)propan-2-amine |
InChI |
InChI=1S/C6H13NO.C3H6O/c1-5(7)3-6(2)4-8-6;1-3-2-4-3/h5H,3-4,7H2,1-2H3;3H,2H2,1H3 |
InChI-Schlüssel |
IHRKWQBXFQBSOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CO1.CC(CC1(CO1)C)N |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B15091987.png)
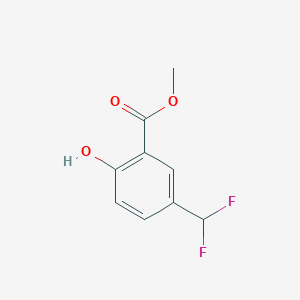
![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15091999.png)
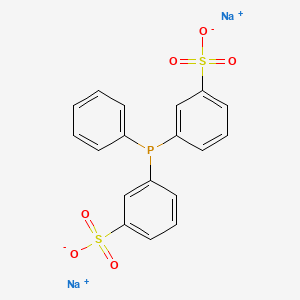

![disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate](/img/structure/B15092020.png)

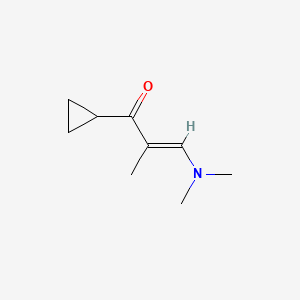
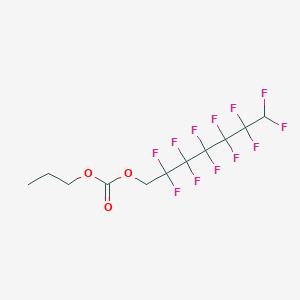
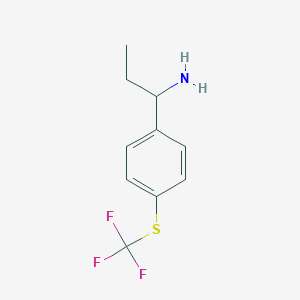
![2-(4'-Ethyl-[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15092055.png)

![N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[(2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)methoxy]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B15092096.png)
![4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol](/img/structure/B15092102.png)
